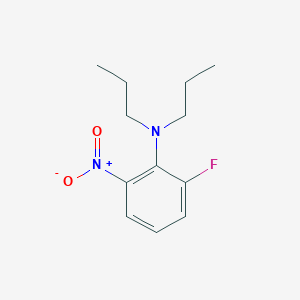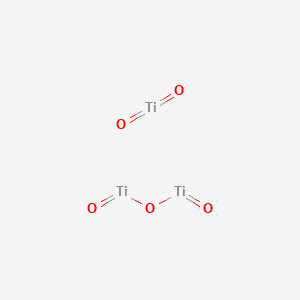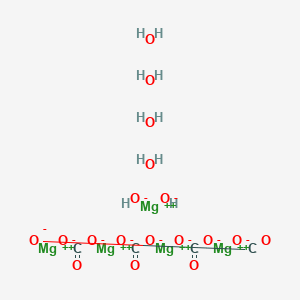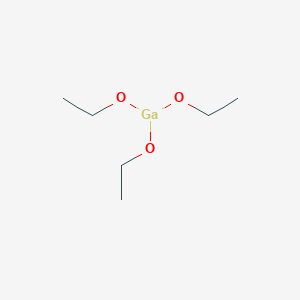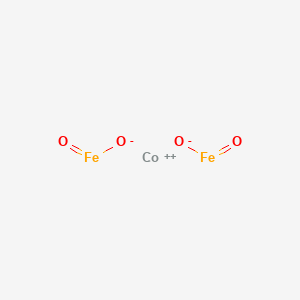
cobalt(II) oxido(oxo)iron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt(II) oxido(oxo)iron is a compound that consists of cobalt and iron atoms bonded to oxygen. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including catalysis and materials science. The combination of cobalt and iron in an oxido form allows for interesting redox properties and catalytic activities, making it a subject of extensive research.
準備方法
Synthetic Routes and Reaction Conditions
Cobalt(II) oxido(oxo)iron can be synthesized through various methods. One common approach involves the reaction of cobalt(II) salts with iron(III) salts in the presence of an oxidizing agent. For example, cobalt(II) chloride and iron(III) chloride can be reacted in an aqueous solution with hydrogen peroxide as the oxidizing agent. The reaction typically occurs under controlled pH conditions to ensure the formation of the desired oxido complex.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants.
化学反応の分析
Types of Reactions
Cobalt(II) oxido(oxo)iron undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction, where it accepts electrons.
Substitution: Ligand substitution reactions can occur, where the oxygen atoms in the compound are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. These reactions typically occur under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used, often under basic conditions.
Substitution: Ligand substitution reactions may involve various ligands such as phosphines or amines, and can be facilitated by heating or the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state complexes, while reduction reactions may produce lower oxidation state species. Substitution reactions result in the formation of new complexes with different ligands.
科学的研究の応用
Cobalt(II) oxido(oxo)iron has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes. Its ability to facilitate electron transfer makes it valuable in catalytic cycles.
Materials Science: The compound is studied for its potential use in the development of new materials with unique magnetic and electronic properties.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its redox properties and ability to interact with biological molecules.
Environmental Chemistry: It is investigated for its role in environmental remediation processes, such as the degradation of pollutants through catalytic oxidation.
作用機序
The mechanism by which cobalt(II) oxido(oxo)iron exerts its effects involves its redox properties and ability to participate in electron transfer reactions. The compound can interact with various molecular targets, including organic substrates and biological molecules, facilitating oxidation or reduction processes. The pathways involved often include the formation of intermediate species, such as high-valent oxido complexes, which play a crucial role in the overall reaction mechanism.
類似化合物との比較
Similar Compounds
Iron(IV) oxido complexes: These compounds share similar redox properties and are also studied for their catalytic activities.
Cobalt(IV) oxido complexes: Similar to cobalt(II) oxido(oxo)iron, these complexes are known for their oxidation capabilities.
Nickel(III) oxido complexes: These compounds exhibit comparable reactivity and are used in similar applications.
Uniqueness
This compound is unique due to the combination of cobalt and iron in a single complex, which imparts distinct redox properties and catalytic activities
特性
IUPAC Name |
cobalt(2+);oxido(oxo)iron |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.2Fe.4O/q+2;;;;;2*-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMSXWSAXCQXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Fe]=O.[O-][Fe]=O.[Co+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoFe2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


